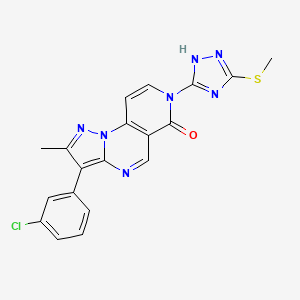
C19H14ClN7OS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including a chlorophenyl group, a triazole ring, and a quinazolinone structure
Preparation Methods
The synthesis of 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, typically starting with the preparation of the triazole ring and the quinazolinone structure separately. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile . The quinazolinone structure is often prepared via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone . The final step involves the coupling of the triazole and quinazolinone moieties through a sulfanyl linkage, which can be achieved using thiol reagents under mild conditions .
Chemical Reactions Analysis
1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes . The quinazolinone structure can interact with protein targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include other triazole and quinazolinone derivatives. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . For example:
1,2,4-Triazole: A simple triazole ring without additional substituents.
Quinazolinone: A basic quinazolinone structure without the triazole or chlorophenyl groups.
4-Chlorophenyl-1,2,4-triazole: A triazole ring with a chlorophenyl substituent but lacking the quinazolinone moiety.
These comparisons highlight the unique combination of functional groups in 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one , which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14ClN7OS |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H14ClN7OS/c1-10-15(11-4-3-5-12(20)8-11)16-21-9-13-14(27(16)25-10)6-7-26(17(13)28)18-22-19(29-2)24-23-18/h3-9H,1-2H3,(H,22,23,24) |
InChI Key |
TVPOCVJXBFFIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=NC(=NN5)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12631104.png)
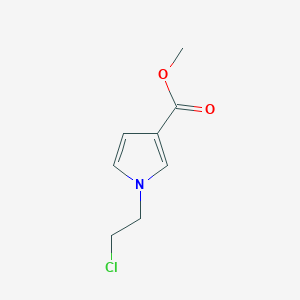
![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)


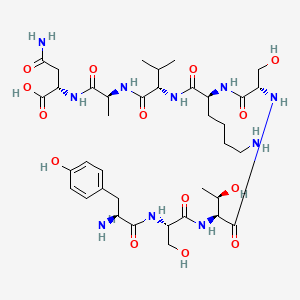
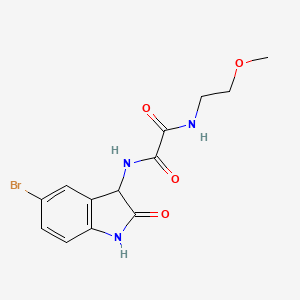
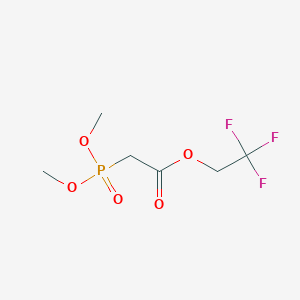
![3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12631153.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)
![2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B12631160.png)
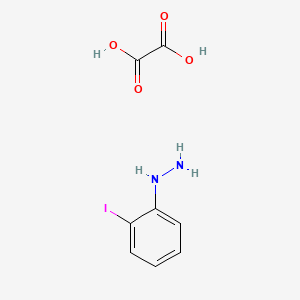
![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
